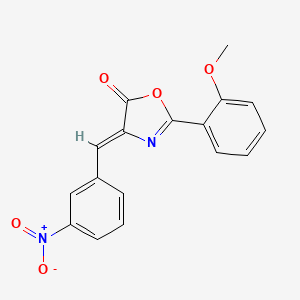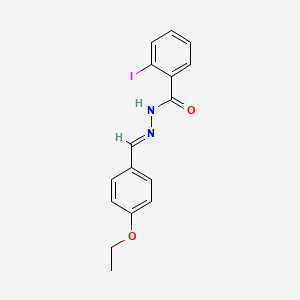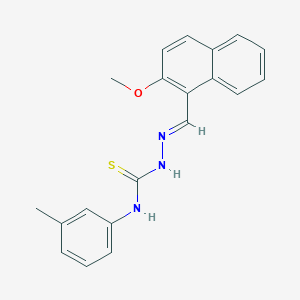
2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one
Descripción general
Descripción
2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one, also known as MNBO, is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. MNBO is a yellow crystalline powder that is synthesized through a multi-step process involving the condensation of 2-methoxybenzaldehyde and 3-nitrobenzaldehyde with 2-amino-4-methoxyphenol.
Mecanismo De Acción
The mechanism of action of 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties in various in vitro and in vivo studies. This compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines in macrophages and other immune cells. This compound has also been shown to inhibit the growth of cancer cells in various cancer models. In addition, this compound has been shown to exhibit antibacterial activity against gram-positive and gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments such as its high purity, stability, and solubility in common organic solvents. This compound is also relatively easy to synthesize in large quantities. However, this compound has some limitations such as its relatively low water solubility and its potential toxicity at high concentrations. This compound also requires careful handling due to its potential explosive properties.
Direcciones Futuras
There are several future directions for research on 2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one. One direction is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and bacterial infections. Another direction is the synthesis of novel materials based on this compound for applications such as gas storage, catalysis, and sensing. Further studies are also needed to elucidate the mechanism of action of this compound and its potential toxicity in animals and humans. Finally, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of new compounds with improved properties.
Aplicaciones Científicas De Investigación
2-(2-methoxyphenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, material science, and organic synthesis. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for drug development. This compound has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. In addition, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and covalent organic frameworks.
Propiedades
IUPAC Name |
(4Z)-2-(2-methoxyphenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-23-15-8-3-2-7-13(15)16-18-14(17(20)24-16)10-11-5-4-6-12(9-11)19(21)22/h2-10H,1H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQQXERFRLNLLG-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=N/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-chloro-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B3839956.png)

![4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B3839978.png)
![2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B3839986.png)




![2-hydroxy-2-[(4-methyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B3840026.png)
![5-nitro-2-furaldehyde (6-ethylthieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B3840038.png)

![5,5'-[2-(4-methoxyphenyl)-1,1-ethenediyl]bis(1,3,4-thiadiazol-2-amine)](/img/structure/B3840050.png)
![1-[4-(isopropylthio)butoxy]-4-methylbenzene](/img/structure/B3840052.png)